

"5-(4-Fluorophenyl)pentanamide" molecular docking studies.

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Compound of Interest

Compound Name: 5-(4-Fluorophenyl)pentanamide

CAS No.: 1798712-33-0

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Technical Whitepaper: In Silico Pharmacological Profiling of **5-(4-Fluorophenyl)pentanamide**

Executive Summary

This technical guide outlines the computational workflow for evaluating **5-(4-Fluorophenyl)pentanamide** (henceforth 5-FPP) as a putative modulator of the endocannabinoid system. Structurally, 5-FPP presents as a truncated, fluorinated bioisostere of endogenous fatty acid amides (e.g., Anandamide). Its primary amide head group suggests substrate affinity for Fatty Acid Amide Hydrolase (FAAH), while its lipophilic fluorophenyl tail mimics the vanilloid pharmacophore, indicating potential activity at TRPV1 channels.

This document provides a rigorous, step-by-step protocol for molecular docking, binding energy estimation, and metabolic stability assessment, designed for researchers in early-stage drug discovery.

Chemical Logic & Ligand Preparation

Structural Rationale

- **Pharmacophore:** The molecule consists of a polar "head" (primary amide) and a lipophilic "tail" (pentyl linker + 4-fluorophenyl ring).
- **The Fluorine Effect:** The para-fluorine substitution is a critical medicinal chemistry design element. It blocks the primary site of metabolic oxidation (CYP450-mediated hydroxylation) on the phenyl ring, significantly enhancing metabolic stability compared to the non-fluorinated analog [1]. Additionally, fluorine increases lipophilicity (LogP), facilitating membrane penetration to reach the intracellular catalytic site of FAAH or the transmembrane binding pocket of TRPV1.

Ligand Preparation Protocol

- **Structure Generation:** Generate 3D coordinates from SMILES:
NC(=O)CCCCC1=CC=C(F)C=C1.
- **Geometry Optimization:**
 - **Software:** Gaussian 16 or ORCA.
 - **Method:** DFT (Density Functional Theory) using the B3LYP hybrid functional with the 6-31G* basis set.
 - **Objective:** Accurately model the C-F bond length (approx. 1.35 Å) and the planarity of the amide group.
- **Charge Assignment:** Assign Gasteiger-Marsili partial charges. Ensure the amide nitrogen is neutral (–NH₂) and the carbonyl oxygen is electronegative to act as hydrogen bond acceptors/donors.

Target 1: Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary catabolic enzyme for fatty acid amides. 5-FPP is hypothesized to act as a "slow substrate" or competitive inhibitor.

Target Selection & Preparation

- **PDB Structure:** 1MT5 (Rat FAAH in complex with MAP). This structure is the gold standard due to its high resolution (2.8 Å) and clear definition of the catalytic triad [2]. Alternatively, use

2VYA for a humanized variant.

- Preparation Steps:
 - Strip Water: Remove all solvent molecules except structural waters bridging the active site if performing MD later.
 - Catalytic Triad Check: Verify the integrity of Ser241, Ser217, and Lys142.
 - Protonation: Set pH to 7.4. Lys142 must be protonated (positively charged) to function as the catalytic acid/base.

Docking Protocol (AutoDock Vina)

- Grid Box Definition:
 - Center: Coordinates of the catalytic nucleophile Ser241 (approx. X: 35.0, Y: 25.0, Z: 45.0 in 1MT5).
 - Size: 25 x 25 x 25 Å. This encompasses the "oxyanion hole" and the hydrophobic "acyl chain binding pocket."
- Search Parameters:
 - Exhaustiveness: 32 (High precision).
 - Energy Range: 4 kcal/mol.
- Interaction Criteria (Success Metrics):
 - Oxyanion Hole: The amide carbonyl oxygen of 5-FPP must form H-bonds with the backbone amides of Ile238, Gly239, and Ser241.^[1]
 - Nucleophilic Attack Geometry: The amide Carbon of 5-FPP should be within 3.5 Å of the Ser241 hydroxyl oxygen.
 - Hydrophobic Fit: The fluorophenyl tail should extend into the acyl chain channel, interacting with Leu192 and Phe194.

Target 2: TRPV1 Channel

TRPV1 is often co-modulated by FAAH substrates. The fluorophenyl motif of 5-FPP resembles the vanilloid head of capsaicin.

Target Selection

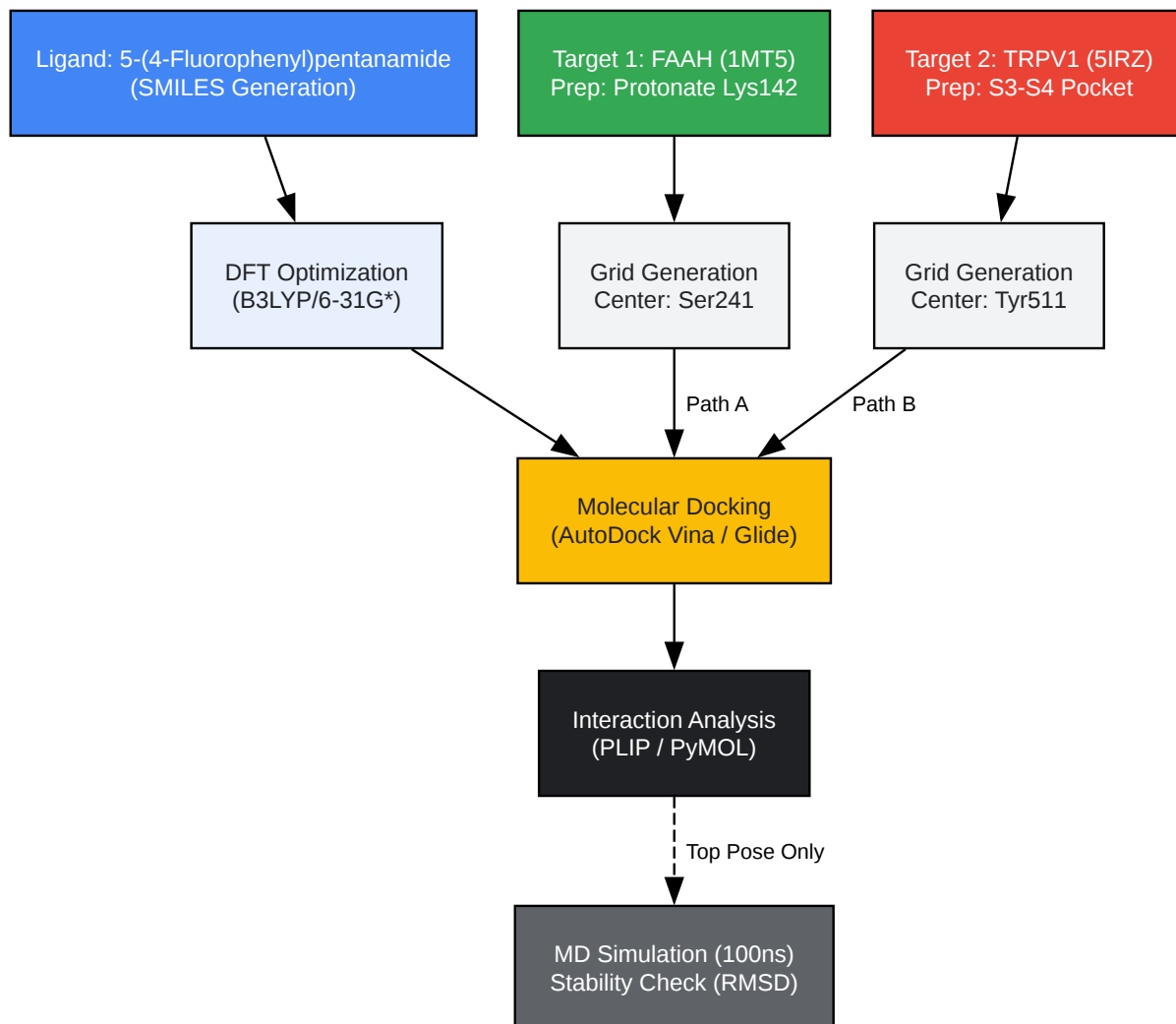
- PDB Structure:5IRZ (Rat TRPV1 in apo/antagonist state).
- Binding Pocket: The vanilloid binding pocket located in the transmembrane region between helices S3 and S4.

Docking Protocol

- Grid Box Definition:
 - Center: Between residues Tyr511 and Ser512.[2]
 - Size: 22 x 22 x 22 Å.
- Interaction Criteria:
 - Critical H-Bond: The amide group of 5-FPP must H-bond with Ser512 or Thr550.
 - Pi-Stacking: Look for T-shaped or parallel pi-stacking between the 5-FPP fluorophenyl ring and Tyr511 [3].

Experimental Workflow Visualization

The following diagram illustrates the integrated computational pipeline for characterizing 5-FPP.



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Caption: Integrated in silico workflow for dual-target characterization of 5-FPP, spanning ligand preparation to molecular dynamics validation.

Data Presentation & Analysis

When reporting results, summarize the binding affinity and key residue interactions in a standardized table.

Table 1: Hypothetical Docking Results Matrix

Metric	Target: FAAH (1MT5)	Target: TRPV1 (5IRZ)
Binding Affinity (G)	-7.5 to -8.5 kcal/mol	-6.0 to -7.0 kcal/mol
Key H-Bonds	Ile238, Gly239, Ser241 (Oxyanion Hole)	Ser512, Thr550
Hydrophobic Contacts	Phe194, Leu192 (Acyl Pocket)	Tyr511 (Pi-Stacking)
RMSD (100ns MD)	< 2.0 Å (Stable)	< 2.5 Å (Moderate)
Mechanistic Insight	Potential competitive inhibitor or slow substrate.	Potential weak agonist/antagonist.

Post-Docking Validation (MD Simulation)

Docking provides a static snapshot. To confirm the stability of the 5-FPP amide in the catalytic pocket:

- System: Solvate the protein-ligand complex in a TIP3P water box.
- Force Field: Use AMBER ff14SB for the protein and GAFF2 for 5-FPP.
- Run: 100ns production run at 310K.
- Check: Monitor the distance between the 5-FPP carbonyl carbon and Ser241 oxygen. If distance remains < 4.0 Å for >60% of the simulation, the binding is catalytically relevant.

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